molecular formula C6H8N2O2 B1612853 3,6-Dimethylpyrazine-2,5-diol CAS No. 89532-72-9

3,6-Dimethylpyrazine-2,5-diol

Cat. No. B1612853
CAS RN: 89532-72-9
M. Wt: 140.14 g/mol
InChI Key: UBLIPIZCRRMCHK-UHFFFAOYSA-N
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Description

3,6-Dimethylpyrazine-2,5-diol is a chemical compound with the molecular formula C6H8N2O2 and a molecular weight of 140.14 g/mol . It is typically found in roasted foods formed due to Maillard reaction and pyrolysis of serine and threonine .


Synthesis Analysis

The synthesis of 3,6-dimethylpyrazine-2,5-diol involves the regioselective oxidation of 2,3,5,6,-tetramethyl pyrazine by selenium dioxide and silver nitrate, resulting in the production of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate in high yields .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethylpyrazine-2,5-diol consists of a unique infinite three-dimensional lattice of hydrogen-bonded acid and water molecules .


Chemical Reactions Analysis

Diols, like 3,6-Dimethylpyrazine-2,5-diol, can undergo various reactions. The OH groups can be converted into halides, can react as nucleophiles, and oxidized to different carbonyl-containing functional groups depending on the structure of the diol and the oxidizing agent .

Safety And Hazards

3,6-Dimethylpyrazine-2,5-diol is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as a combustible liquid, harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

The novelty of the hydrated structure of 3,6-Dimethylpyrazine-2,5-diol is predicted to be of great importance to the science of crystal engineering, and further studies on its hydrogen bonding applications are currently pursued .

properties

IUPAC Name

5-hydroxy-3,6-dimethyl-1H-pyrazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-3-5(9)8-4(2)6(10)7-3/h1-2H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLIPIZCRRMCHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(C(=O)N1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80618167
Record name 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethylpyrazine-2,5-diol

CAS RN

89532-72-9
Record name 5-Hydroxy-3,6-dimethylpyrazin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80618167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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